molecular formula C20H28O4 B12762501 Sonomolide B CAS No. 172486-69-0

Sonomolide B

Cat. No.: B12762501
CAS No.: 172486-69-0
M. Wt: 332.4 g/mol
InChI Key: HQKRCEBCNPNBKW-JTKBMLCESA-N
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Description

Sonomolide B is a novel compound that has garnered attention due to its broad-spectrum antifungal properties. It is one of the two sonomolides, the other being Sonomolide A, isolated from a coprophilous fungus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sonomolide B involves several steps, starting with the preparation of the core structure through a series of organic reactions. The synthetic route typically includes the formation of key intermediates, followed by cyclization and functional group modifications to achieve the final structure. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for commercial use .

Chemical Reactions Analysis

Types of Reactions

Sonomolide B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Sonomolide B has several scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its antifungal properties and potential use in controlling fungal infections in plants and animals.

    Medicine: Explored for its potential as an antifungal agent in treating human fungal infections.

Mechanism of Action

The mechanism of action of Sonomolide B involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in cell wall synthesis and membrane function, ultimately causing cell death. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound interferes with ergosterol biosynthesis, a key component of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its broad-spectrum antifungal activity and its potential for use in various applications beyond medicine, such as agriculture and industry. Its distinct structural features and specific mechanism of action make it a valuable compound for further research and development .

Properties

CAS No.

172486-69-0

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1R,2S,6R,7S,9R,12S,13S,16S)-5-ethenyl-13,16-dihydroxy-1,6,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-4-en-11-one

InChI

InChI=1S/C20H28O4/c1-5-12-6-7-14-13(11(12)2)10-16-20(23)18(14,3)9-8-15(21)19(20,4)17(22)24-16/h5-6,11,13-16,21,23H,1,7-10H2,2-4H3/t11-,13-,14-,15-,16+,18+,19+,20-/m0/s1

InChI Key

HQKRCEBCNPNBKW-JTKBMLCESA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@@H]3[C@@]4([C@@]([C@H]2CC=C1C=C)(CC[C@@H]([C@@]4(C(=O)O3)C)O)C)O

Canonical SMILES

CC1C2CC3C4(C(C2CC=C1C=C)(CCC(C4(C(=O)O3)C)O)C)O

Origin of Product

United States

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